5-Benzyl 3-ethyl 1-(1-(tert-butoxycarbonyl)piperidin-4-YL)-6,7-dihydro-1H-pyrazolo[4,3-C]pyridine-3,5(4H)-dicarboxylate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
5-Benzyl 3-ethyl 1-(1-(tert-butoxycarbonyl)piperidin-4-YL)-6,7-dihydro-1H-pyrazolo[4,3-C]pyridine-3,5(4H)-dicarboxylate is a complex organic compound that belongs to the class of pyrazolopyridine derivatives This compound is characterized by its unique structure, which includes a pyrazolo[4,3-C]pyridine core, a benzyl group, an ethyl group, and a tert-butoxycarbonyl-protected piperidine moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
One common method for synthesizing this compound is through the Suzuki–Miyaura coupling reaction, which is known for its mild and functional group-tolerant reaction conditions .
Industrial Production Methods
In an industrial setting, the production of this compound may involve the use of flow microreactor systems, which offer a more efficient, versatile, and sustainable approach compared to traditional batch processes . These systems allow for precise control over reaction conditions, leading to higher yields and reduced waste.
Chemical Reactions Analysis
Types of Reactions
5-Benzyl 3-ethyl 1-(1-(tert-butoxycarbonyl)piperidin-4-YL)-6,7-dihydro-1H-pyrazolo[4,3-C]pyridine-3,5(4H)-dicarboxylate can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized under specific conditions to introduce additional functional groups or modify existing ones.
Reduction: Reduction reactions can be used to remove or alter certain functional groups, such as the tert-butoxycarbonyl protecting group.
Substitution: The compound can participate in substitution reactions, where one functional group is replaced by another.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are often used.
Substitution: Reagents like halogens and nucleophiles are commonly employed in substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids or ketones, while reduction can produce alcohols or amines.
Scientific Research Applications
5-Benzyl 3-ethyl 1-(1-(tert-butoxycarbonyl)piperidin-4-YL)-6,7-dihydro-1H-pyrazolo[4,3-C]pyridine-3,5(4H)-dicarboxylate has a wide range of applications in scientific research, including:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 5-Benzyl 3-ethyl 1-(1-(tert-butoxycarbonyl)piperidin-4-YL)-6,7-dihydro-1H-pyrazolo[4,3-C]pyridine-3,5(4H)-dicarboxylate involves its interaction with specific molecular targets and pathways. The compound’s effects are mediated through its ability to bind to and modulate the activity of certain enzymes or receptors. For example, the tert-butoxycarbonyl group can be selectively cleaved under acidic conditions, revealing the active piperidine moiety, which can then interact with its target .
Comparison with Similar Compounds
Similar Compounds
- 1-Boc-pyrazole-4-boronic acid pinacol ester
- tert-Butyl 4-[4-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)pyrazole-1-carboxylate
Uniqueness
5-Benzyl 3-ethyl 1-(1-(tert-butoxycarbonyl)piperidin-4-YL)-6,7-dihydro-1H-pyrazolo[4,3-C]pyridine-3,5(4H)-dicarboxylate is unique due to its combination of functional groups, which confer specific chemical and biological properties. The presence of the tert-butoxycarbonyl-protected piperidine moiety, in particular, distinguishes it from other similar compounds and contributes to its versatility in various applications.
Properties
Molecular Formula |
C27H36N4O6 |
---|---|
Molecular Weight |
512.6 g/mol |
IUPAC Name |
5-O-benzyl 3-O-ethyl 1-[1-[(2-methylpropan-2-yl)oxycarbonyl]piperidin-4-yl]-6,7-dihydro-4H-pyrazolo[4,3-c]pyridine-3,5-dicarboxylate |
InChI |
InChI=1S/C27H36N4O6/c1-5-35-24(32)23-21-17-30(25(33)36-18-19-9-7-6-8-10-19)16-13-22(21)31(28-23)20-11-14-29(15-12-20)26(34)37-27(2,3)4/h6-10,20H,5,11-18H2,1-4H3 |
InChI Key |
UBELOZMNEZKTBZ-UHFFFAOYSA-N |
Canonical SMILES |
CCOC(=O)C1=NN(C2=C1CN(CC2)C(=O)OCC3=CC=CC=C3)C4CCN(CC4)C(=O)OC(C)(C)C |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.